Ethyl 4-(4-fluoroanilino)quinazoline-2-carboxylate
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Overview
Description
Ethyl 4-(4-fluoroanilino)quinazoline-2-carboxylate is a quinazoline derivative known for its potential applications in medicinal chemistry. This compound features a quinazoline core structure, which is a bicyclic system composed of a benzene ring fused to a pyrimidine ring. The presence of the ethyl ester and the 4-fluoroanilino group further enhances its chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-(4-fluoroanilino)quinazoline-2-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of anthranilamide with ethyl oxalate to form ethyl 4-quinazolone-2-carboxylate . This intermediate is then subjected to nucleophilic substitution with 4-fluoroaniline under appropriate conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of suitable solvents and catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-fluoroanilino)quinazoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazoline ring or the substituents attached to it.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and amines are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can introduce various functional groups onto the quinazoline ring.
Scientific Research Applications
Ethyl 4-(4-fluoroanilino)quinazoline-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-(4-fluoroanilino)quinazoline-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes or receptors by binding to their active sites. This interaction can disrupt key biological pathways, leading to the desired therapeutic effects . The compound’s structure allows it to form strong binding interactions with its targets, enhancing its efficacy.
Comparison with Similar Compounds
Ethyl 4-(4-fluoroanilino)quinazoline-2-carboxylate can be compared with other quinazoline derivatives, such as:
Ethyl 4-quinazolone-2-carboxylate: Lacks the 4-fluoroanilino group, which may result in different biological activities.
4-propyl-quinazolinone:
4-pyrrolidin-quinazolinone: Contains a pyrrolidine ring, which can influence its interaction with biological targets.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
ethyl 4-(4-fluoroanilino)quinazoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2/c1-2-23-17(22)16-20-14-6-4-3-5-13(14)15(21-16)19-12-9-7-11(18)8-10-12/h3-10H,2H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STCRUCJTAWXLJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=CC=CC=C2C(=N1)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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